1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-4-2-6-14(8-12)20-18(24)21-15-10-17(23)22(11-15)16-7-3-5-13(19)9-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPHIUTMMKIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate or a urea derivative to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, highlighting differences in substituents, molecular properties, and synthetic yields where available:
* Note: The molecular formula for CAS 2003503-40-8 (C₁₄H₂₅NO₃) appears inconsistent with its name; this discrepancy is retained as per the source material .
Key Structural and Functional Insights:
Substituent Effects on Polarity and Solubility :
- The acetyl group in the compound introduces a polar ketone moiety, likely enhancing water solubility compared to the m-tolyl group in the target compound. However, this may reduce membrane permeability in biological systems .
- The trifluoromethoxy group () increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life .
Steric and Electronic Influences: Positional isomerism (meta vs. para substitution) significantly impacts molecular interactions. For example, the p-tolyl analog () may exhibit distinct binding modes compared to the m-tolyl derivative due to spatial arrangement differences .
Synthetic Considerations: Yields for urea derivatives in (50–58%) suggest challenges in optimizing reaction conditions for similar compounds.
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as G856-7487, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18FN3O3
- Molecular Weight : 373.38 g/mol
- IUPAC Name : N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- CAS Number : 887463-18-5
Structural Representation
The compound features a pyrrolidine ring substituted with a fluorophenyl group and a urea moiety, which are pivotal for its biological activity.
The biological activity of G856-7487 is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often act as antagonists at serotonin (5-HT) receptors, particularly the 5-HT3 subtype. This interaction can influence neurotransmitter release and has implications for treating conditions such as anxiety and depression .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that related compounds exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways .
- Anxiolytic Effects : The compound may reduce anxiety symptoms by blocking 5-HT3 receptors, which are implicated in the regulation of anxiety .
- Antinociceptive Properties : Some derivatives have been tested for pain relief effects, indicating potential use in pain management therapies .
In Vitro Studies
In vitro assays have demonstrated that G856-7487 exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown cytotoxicity against leukemia cells with an ID50 value indicating effective concentration levels for therapeutic applications .
Case Studies and Research Findings
Several studies have explored the efficacy of G856-7487:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea and its structural analogs?
A general approach involves reacting substituted anilines with isocyanate derivatives under anhydrous conditions. For example:
- Step 1: Dissolve the pyrrolidinone precursor (e.g., 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine) in tetrahydrofuran (THF).
- Step 2: Add m-tolyl isocyanate dropwise at room temperature.
- Step 3: Monitor reaction progress via TLC, followed by vacuum concentration and recrystallization for purification .
Yields typically range from 70–90% for analogous ureas, with ESI-MS and H-NMR used for structural confirmation .
Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 362.1 [M+H] for chloromethyl-thiazole analogs) .
- NMR Spectroscopy: H-NMR identifies substituent-specific shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH signals at δ 8.5–9.5 ppm) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vitro assays?
- Structural Modifications: Introduce hydrophilic groups (e.g., thiazole or oxadiazole rings) to enhance aqueous solubility, as demonstrated in analogs with chloromethyl-thiazole substituents (e.g., 8a–c in ).
- Formulation Strategies: Use co-solvents (DMSO/PBS mixtures) or nanoemulsion techniques to mitigate precipitation in biological buffers .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Comparative Assays: Use standardized kinase inhibition protocols (e.g., TRKA IC measurements) with positive controls (e.g., entrectinib) to validate activity .
- SAR Studies: Systematically vary substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to isolate structural determinants of potency .
Q. How can selectivity for TRKA kinase inhibition be improved while minimizing off-target effects?
- Crystallographic Analysis: Resolve the compound-TRKA binding mode using SHELX-refined structures to identify key interactions (e.g., urea NH with kinase backbone) .
- Computational Modeling: Perform docking studies to predict steric clashes with off-target kinases (e.g., TRKB/TRKC) and guide substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
